molecular formula C18H16N4O B2815446 (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone CAS No. 1428378-45-3

(4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B2815446
CAS No.: 1428378-45-3
M. Wt: 304.353
InChI Key: VYFVQVKIRMJHBH-UHFFFAOYSA-N
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Description

(4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a potent and selective ATP-competitive inhibitor of Activin Receptor-Like Kinase-2 (ALK2), also known as Activin A receptor type I (ACVR1). This kinase is a key component of the bone morphogenetic protein (BMP) signaling pathway, and its dysregulation, particularly through activating mutations, is directly implicated in the pathogenesis of Fibrodysplasia Ossificans Progressiva (FOP), a rare and devastating genetic disorder characterized by progressive heterotopic ossification [https://pubmed.ncbi.nlm.nih.gov/23995743/]. Beyond FOP, aberrant ALK2 signaling has been identified in certain subtypes of cancer, including a subset of diffuse intrinsic pontine gliomas (DIPG), making this compound a critical tool for investigating oncogenic drivers in these malignancies [https://pubmed.ncbi.nlm.nih.gov/24780102/]. The primary research value of this inhibitor lies in its ability to selectively block ALK2-mediated Smad1/5/8 phosphorylation and downstream transcriptional activity, thereby enabling researchers to dissect the specific contributions of this kinase pathway in disease models. Its application is fundamental for in vitro and in vivo studies aimed at understanding the molecular mechanisms of ectopic bone formation, validating ALK2 as a therapeutic target, and evaluating the efficacy of pathway inhibition as a potential treatment strategy for FOP and ALK2-driven cancers.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(4-pyrazol-1-ylpyridin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c23-18(21-11-3-6-14-5-1-2-7-17(14)21)16-13-15(8-10-19-16)22-12-4-9-20-22/h1-2,4-5,7-10,12-13H,3,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFVQVKIRMJHBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NC=CC(=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone, a multi-step synthesis is often employed. A common synthetic route involves:

  • Synthesis of 4-(1H-pyrazol-1-yl)pyridine via the reaction of pyrazole with a pyridine derivative under basic conditions.

  • Preparation of 3,4-dihydroquinoline through cyclization of appropriate precursors.

  • Coupling of the two synthesized intermediates under conditions that favor the formation of the methanone linkage, typically involving reagents such as coupling agents like EDC or DCC in the presence of catalysts.

Industrial Production Methods: On an industrial scale, the process might be streamlined by employing continuous flow reactors that allow for better control over reaction parameters and increased yield. Catalysts and reaction conditions are optimized to enhance the efficiency of each step in the synthesis.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo a variety of reactions including:

  • Oxidation: The pyrazole and pyridine rings can be oxidized using agents like potassium permanganate.

  • Reduction: The methanone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

  • Substitution: The nitrogen atoms in the rings can be targeted for substitution reactions using various nucleophiles or electrophiles.

Common Reagents and Conditions:
  • Oxidation: Potassium permanganate, hydrogen peroxide under acidic or basic conditions.

  • Reduction: Lithium aluminum hydride, sodium borohydride in aprotic solvents like tetrahydrofuran.

  • Substitution: Halogenation using N-bromosuccinimide, nucleophilic substitution with organolithium or Grignard reagents.

Major Products:
  • Oxidation products include nitrated or halogenated derivatives.

  • Reduction typically yields alcohols or amines.

  • Substitution results in a variety of substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Activities
Research indicates that derivatives of pyrazole and quinoline compounds exhibit a range of pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial effects. The specific compound of interest has shown promise as a potential inhibitor of various biological targets.

  • Anti-inflammatory Activity : Studies have demonstrated that similar pyrazole derivatives can inhibit cyclooxygenase enzymes, which are critical in the inflammatory process. The docking studies suggest that the compound may interact effectively with these enzymes, potentially leading to the development of new anti-inflammatory drugs .
  • Antitumor Properties : The structural features of the compound suggest it may act on cancer cell lines. Preliminary investigations have indicated cytotoxic effects against certain tumor types, warranting further exploration through in vitro and in vivo studies .
  • Antimicrobial Effects : Compounds with similar structures have shown activity against a variety of pathogens. The potential for (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone to serve as an antimicrobial agent is an area of active research .

Materials Science

Synthesis and Characterization
The synthesis of the compound involves a multi-step process that can be optimized for yield and purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.

Table 1: Synthesis Overview

StepReagentsConditionsYield
1Pyridine derivative + phenylhydrazineReflux in ethanol90%
2Reaction with carbon disulfideBasic conditions80%

Biochemical Applications

Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been investigated through molecular docking studies. For example, its interactions with human prostaglandin reductase suggest potential as a therapeutic agent for conditions involving excessive inflammation .

Case Study: Prostaglandin Reductase Inhibition
A study conducted on the binding interactions of this compound with prostaglandin reductase revealed promising inhibitory action. The docking results indicated strong binding affinity, which could translate into effective therapeutic applications against inflammatory diseases .

Mechanism of Action

The mechanism by which (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone exerts its effects is often linked to its ability to interact with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with receptors. The pathways involved could include kinase inhibition or modulation of protein-protein interactions.

Comparison with Similar Compounds

(4-(1H-Imidazol-4-yl)piperidin-1-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone

  • Structure: The 3,4-dihydroquinoline moiety is connected to a piperidine ring substituted with an imidazole group.
  • Biological Activity : Demonstrated high affinity for γ-PPAR (−10.1 kcal/mol) and DPP4 (−9.9 kcal/mol) in docking studies, outperforming reference drugs like Pioglitazone and Linagliptin .

(3,4-Dihydroquinolin-1(2H)-yl)(piperidin-4-yl)methanone (Compound 4d)

  • Structure : Features a piperidine ring without additional substituents.
  • Synthesis : Synthesized via coupling reactions, yielding 82.1% efficiency .
  • Comparison : The absence of heterocyclic substituents on the piperidine ring likely reduces target specificity compared to the pyrazol-pyridine variant.

3,4-Dihydroquinolin-1(2H)-yl[4-(1H-imidazol-5-yl)piperidin-1-yl]methanone (S05)

  • Structure : Contains an imidazole-substituted piperidine ring.
  • Molecular Properties : Molecular weight 310.39 g/mol (C₁₈H₂₂N₄O) .
  • Implications : The imidazole group may facilitate metal-binding interactions, a feature absent in the pyrazol-pyridine derivative.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Targets Affinity/Activity Data Reference
(4-(1H-Pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone C₂₀H₁₉N₅O 337.40 Pyrazol-pyridine Not reported Not available N/A
(4-(1H-Imidazol-4-yl)piperidin-1-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone C₁₈H₂₂N₄O 310.39 Imidazole-piperidine γ-PPAR, DPP4 −10.1 kcal/mol (γ-PPAR)
(3,4-Dihydroquinolin-1(2H)-yl)(piperidin-4-yl)methanone (4d) C₁₅H₂₀N₂O 256.34 Unsubstituted piperidine Sig receptors Synthesized (82.1% yield)
(3,4-Dihydroquinolin-1(2H)-yl)(pyrrolidin-2-yl)methanone hydrochloride C₁₅H₁₉ClN₂O 278.78 Pyrrolidine Not reported Pharmacological potential

Key Findings and Implications

Substituent Impact: Heterocyclic groups (e.g., imidazole, pyrazole) enhance target affinity compared to unsubstituted analogs. For example, the imidazole-piperidine derivative showed superior docking scores for γ-PPAR and DPP4 .

Synthetic Accessibility: Methanone derivatives are typically synthesized via coupling reactions, as seen in compound 4d (82.1% yield) . Similar methods may apply to the target compound, though pyrazol-pyridine incorporation could require specialized reagents.

The target compound’s pharmacological profile remains speculative without experimental data.

Biological Activity

The compound (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that combines a pyrazole ring with a pyridine and a dihydroquinoline moiety. The molecular formula is C17H16N4O, with a molecular weight of approximately 284.34 g/mol. The structural formula can be represented as follows:

C17H16N4O\text{C}_{17}\text{H}_{16}\text{N}_{4}\text{O}

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole and quinoline exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibition of cancer cell proliferation. A study demonstrated that certain pyrazole derivatives could inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-7 (breast)15.2Apoptosis induction
Compound BA549 (lung)12.5Cell cycle arrest
Compound CHeLa (cervical)10.8Inhibition of angiogenesis

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In animal models, compounds structurally related to this compound showed promising results in reducing inflammation and pain .

Cardiovascular Effects

Another area of interest is the cardiovascular effects of this compound. Research has indicated that certain pyrazole derivatives can act as phosphodiesterase inhibitors, which are beneficial in treating heart conditions by increasing intracellular cAMP levels . This mechanism enhances cardiac contractility and has potential implications for heart failure therapies.

Case Studies

Several case studies have highlighted the biological activity of compounds similar to this compound.

  • Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry evaluated the anticancer effects of a series of pyrazole derivatives, including the target compound. The results indicated that these compounds effectively inhibited tumor growth in xenograft models .
  • Inflammation Model : In a rat model of arthritis, a related pyrazole compound demonstrated significant reductions in joint swelling and pain, attributed to its ability to inhibit inflammatory mediators .
  • Cardiovascular Study : A recent clinical trial assessed the effects of a pyrazole-based drug on patients with chronic heart failure, showing improved cardiac function and reduced hospitalization rates due to heart-related issues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-(1H-pyrazol-1-yl)pyridin-2-yl)(3,4-dihydroquinolin-1(2H)-yl)methanone, and how can reaction conditions be optimized for yield?

  • Methodology : Multi-step synthesis typically involves coupling pyrazole and dihydroquinoline moieties. Key steps include:

Heterocycle formation : Refluxing intermediates (e.g., pyrazole derivatives) with chloranil in xylene under inert conditions for 25–30 hours .

Purification : Use column chromatography (silica gel) with methanol/ethyl acetate gradients, followed by recrystallization from ethanol-DMF mixtures to isolate high-purity product .

  • Optimization : Adjust stoichiometry of coupling reagents (e.g., potassium carbonate in DMF) and monitor reaction progress via TLC. Yield improvements (>70%) are achievable by controlling temperature gradients during reflux .

Q. How can spectroscopic techniques (NMR, FT-IR, MS) be employed to confirm the structural integrity of this compound?

  • NMR Analysis :

  • 1H NMR : Identify pyrazole protons (δ 7.2–8.1 ppm) and dihydroquinoline aromatic protons (δ 6.8–7.5 ppm). Methanone carbonyl appears as a singlet near δ 165–170 ppm .
  • 13C NMR : Confirm methanone carbonyl at ~190–200 ppm and pyridinyl carbons at 120–150 ppm .
    • Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H]+ peaks matching the molecular formula (C21H18N4O). Fragmentation patterns should align with pyrazole and quinoline cleavage .

Q. What solvents and reaction conditions are critical for stabilizing intermediates during synthesis?

  • Solvent Compatibility : Use anhydrous DMF or THF for moisture-sensitive steps. Ethanol is preferred for recrystallization due to low polarity, minimizing side-product contamination .
  • Stabilization : Add antioxidants (e.g., BHT) during prolonged reflux to prevent oxidation of dihydroquinoline intermediates .

Q. How does the pyrazole ring’s substitution pattern influence the compound’s solubility and crystallinity?

  • Solubility : Pyrazole’s nitrogen atoms enhance solubility in polar aprotic solvents (e.g., DMSO). Bulky substituents (e.g., phenyl groups) reduce aqueous solubility but improve crystallinity .
  • Crystallinity : Recrystallization from ethanol-DMF (1:1) yields monoclinic crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the dihydroquinoline moiety in biological activity?

  • Methodology :

Analog Synthesis : Replace dihydroquinoline with isoquinoline or tetrahydroquinoline to assess binding affinity changes.

Biological Assays : Test analogs against Gram-negative bacteria (e.g., E. coli) and cancer cell lines (e.g., DLA) to correlate structural modifications with activity .

  • Key Finding : Electron-withdrawing groups on dihydroquinoline enhance antimicrobial activity (MIC: 2–8 µg/mL), while bulky substituents reduce cytotoxicity .

Q. What strategies resolve contradictions in biological activity data across different assay platforms?

  • Case Study : Discrepancies in antifungal activity (e.g., C. albicans IC50 varying by 10-fold) may arise from assay conditions (pH, inoculum size).
  • Resolution : Standardize protocols using CLSI guidelines and validate via dose-response curves in triplicate .

Q. How can X-ray crystallography validate the compound’s stereochemistry and intermolecular interactions?

  • Procedure : Grow single crystals via slow evaporation (ethanol/DMF). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL.
  • Outcome : Hydrogen bonding between pyridinyl N and methanone O stabilizes the crystal lattice (bond length: 2.89 Å) .

Q. What computational methods predict the compound’s pharmacokinetic properties and target binding?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME to estimate logP (2.8) and BBB permeability (low).
  • Docking Studies : AutoDock Vina models interactions with histamine H3 receptors (binding energy: −9.2 kcal/mol), highlighting pyrazole’s role in hydrophobic pocket engagement .

Key Considerations for Researchers

  • Data Reproducibility : Document reaction conditions (e.g., inert atmosphere, solvent purity) to minimize variability .
  • Advanced Characterization : Combine HPLC purity checks (>98%) with thermal analysis (DSC) to assess stability .

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